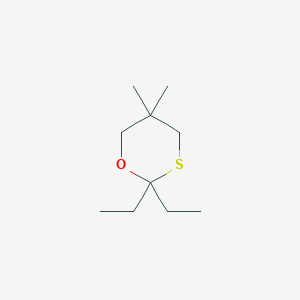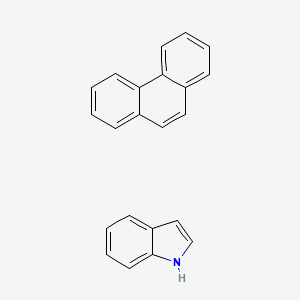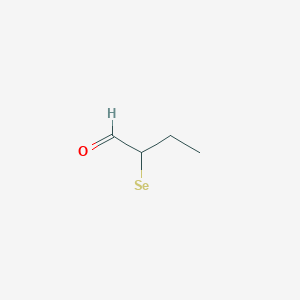
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane is a heterocyclic compound containing a sulfur atom and a cyclic ether ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane typically involves the reaction of appropriate diethyl and dimethyl precursors with a sulfur-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxathiane ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxathianes .
Applications De Recherche Scientifique
2,2-Diethyl-5,5-dimethyl-1,3-oxathiane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-5,5-dimethyl-1,3-oxathiane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1,3-oxathiane: A similar compound with different substituents, known for its distinct chemical properties.
2,2-Dimethyl-5-isopropyl-1,3-oxathiane: Another related compound with unique structural features and applications.
Propriétés
Numéro CAS |
745825-60-9 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
2,2-diethyl-5,5-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C10H20OS/c1-5-10(6-2)11-7-9(3,4)8-12-10/h5-8H2,1-4H3 |
Clé InChI |
BKMHTLMZFQUOSR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(CS1)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphane](/img/structure/B12526637.png)
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)

![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)


![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)




![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
